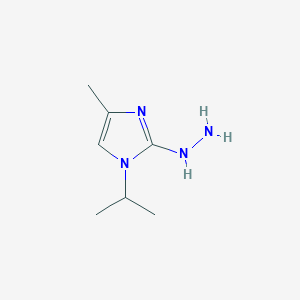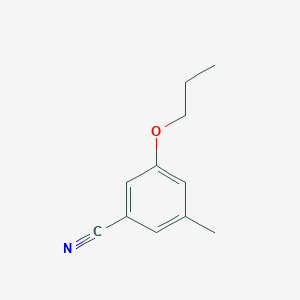
4-Dimethylaminomethyl-2-nitro-phenol
描述
4-Dimethylaminomethyl-2-nitro-phenol is a chemical compound that has garnered significant attention in scientific research due to its diverse range of applications. This compound is characterized by the presence of a dimethylaminomethyl group and a nitro group attached to a phenol ring, giving it unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dimethylaminomethyl-2-nitro-phenol typically involves the reductive N-methylation of nitro compounds. This process is more attractive and straightforward compared to conventional N-methylation of amines, as it avoids the prepreparation of NH-free amines and significantly shortens the separation and purification steps . Various methylating agents and catalytic systems have been reported for this transformation, including methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, dimethyl sulfoxide, and formaldehyde .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reductive N-methylation processes, utilizing cost-effective and readily available nitro compounds as raw material feedstocks. The process typically includes sequential hydrogenation and methylation steps, which are optimized for high yield and purity .
化学反应分析
Types of Reactions
4-Dimethylaminomethyl-2-nitro-phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using powerful reducing agents like sodium borohydride, which selectively reduces different functional groups without affecting reducible substituents such as nitro and chloride.
Substitution: The dimethylaminomethyl group can participate in nucleophilic substitution reactions due to its strong nucleophilic properties.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, various methylating agents for N-methylation, and catalysts like LiAlH4 and NaBH4 for the preparation of secondary amines .
Major Products Formed
The major products formed from these reactions include secondary amines, azo dyes, and dithiocarbamates, which are important in various industrial applications .
科学研究应用
4-Dimethylaminomethyl-2-nitro-phenol has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various compounds, including azo dyes and dithiocarbamates.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the synthesis of antidepressants and analgesics.
Industry: Utilized in the production of high-performance materials, such as optoelectronic devices and fluorescent materials.
作用机制
The mechanism of action of 4-Dimethylaminomethyl-2-nitro-phenol involves its interaction with molecular targets and pathways. The compound’s dimethylaminomethyl group acts as a strong nucleophile, enabling it to participate in various catalytic processes. Additionally, the nitro group can undergo reduction to form amino derivatives, which can further interact with biological molecules .
相似化合物的比较
4-Dimethylaminomethyl-2-nitro-phenol can be compared with other similar compounds, such as:
4-Methoxyphenylaminomethyl-N,N-dimethylaniline: Similar in structure but with a methoxy group instead of a nitro group.
2-Methoxy-5-phenylaminomethylphenol: Contains a methoxy group and a phenylaminomethyl group, differing in the position and type of substituents.
These comparisons highlight the unique properties of this compound, particularly its strong nucleophilic and catalytic activities due to the presence of the dimethylaminomethyl and nitro groups.
属性
IUPAC Name |
4-[(dimethylamino)methyl]-2-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-10(2)6-7-3-4-9(12)8(5-7)11(13)14/h3-5,12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKHMNWUBNPPGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=C(C=C1)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]butanoic acid](/img/structure/B8036768.png)
![1-butyl-3-[(2,2-difluoroethoxy)methyl]-4-iodo-1H-pyrazole](/img/structure/B8036778.png)
![1-(2-fluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B8036791.png)



![2-{[1-(2-METHYLPROPYL)-1H-INDOL-4-YL]OXY}ACETIC ACID](/img/structure/B8036809.png)
![4-(4-Methylphenyl)-5-phenylimidazo[1,5-B]pyridazin-7-amine](/img/structure/B8036819.png)





